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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kappa-opioid receptor agonist enadoline
and the mixed agonist-antagonist butorphanol, with a focus on their interactions with the

pharmacodynamics of cocaine. The information presented is collated from peer-reviewed

scientific literature and is intended to inform research and development in the field of substance

use disorders.

Executive Summary
Preclinical studies have suggested that kappa-opioid receptor (KOR) agonists could serve as a

potential pharmacotherapy for cocaine dependence by attenuating its reinforcing effects.[1][2]

This guide examines and compares two such compounds: enadoline, a highly selective KOR

agonist, and butorphanol, a mixed mu-opioid receptor (MOR) partial agonist and KOR agonist.

Human clinical trial data is presented to delineate their respective impacts on the subjective

and physiological effects of cocaine, as well as on cocaine self-administration.

The primary human study under review demonstrates that while enadoline can modestly

reduce some of the positive subjective effects of cocaine, neither enadoline nor butorphanol

significantly alters cocaine self-administration under the tested conditions.[2] These findings are

critical for understanding the therapeutic potential and limitations of these compounds in the

context of cocaine addiction.
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Data Presentation: Quantitative Comparison of
Effects
The following table summarizes the key quantitative findings from a pivotal human study

comparing the effects of enadoline and butorphanol as pretreatments for intravenous cocaine

administration.

Outcome

Measure

Enadoline (80

µg/70 kg) +

Cocaine

Butorphanol (6

mg/70 kg) +

Cocaine

Placebo +

Cocaine
Citation

Subjective "High"

Rating (Peak)

Significantly

reduced vs.

Placebo +

Cocaine

No significant

difference vs.

Placebo +

Cocaine

Baseline "High"

from Cocaine
[2]

Cocaine Self-

Administration

No significant

modification

No significant

modification

Baseline self-

administration
[2]

Systolic Blood

Pressure (Peak)

No significant

adverse

interaction

No significant

adverse

interaction

Cocaine-induced

increase
[2]

Heart Rate

(Peak)

No significant

adverse

interaction

No significant

adverse

interaction

Cocaine-induced

increase
[2]

Experimental Protocols
A detailed examination of the methodologies employed in the key human clinical trial is

provided below to allow for critical evaluation and potential replication of the findings.

Study Design: A double-blind, placebo-controlled, crossover study was conducted with eight

non-treatment-seeking, experienced cocaine users.[2] Participants resided on an inpatient

research unit for the 8-week duration of the study. Each participant received intramuscular (IM)

enadoline (20, 40, and 80 µg/70 kg), butorphanol (1.5, 3, and 6 mg/70 kg), and a placebo

pretreatment in a randomized order, with each pretreatment phase separated by at least 72
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hours.[2][3] Following each pretreatment, participants underwent a cocaine dose-effect session

and two cocaine self-administration sessions.

Participant Profile: Participants were adults with a history of polysubstance abuse, including

cocaine.[3] They were screened to be in good physical health and were not seeking treatment

for their drug use.

Drug Administration:

Pretreatment: Enadoline, butorphanol, or placebo were administered intramuscularly.

Cocaine Administration: Cocaine hydrochloride was administered intravenously.

Key Experiments:

Cocaine Dose-Effect Session: One hour after the pretreatment, participants received three

intravenous injections of cocaine (0, 20, and 40 mg) spaced one hour apart.[2]

Measures:

Subjective Effects: Assessed using the Addiction Research Center Inventory (ARCI), a

standardized questionnaire for evaluating the subjective effects of psychoactive drugs.

[4][5][6][7] Visual analog scales (VAS) were also used to rate effects such as "High,"

"Good Drug Effect," and "Willing to Pay."

Physiological Effects: Heart rate, blood pressure, and respiratory rate were monitored

continuously.

Cocaine Self-Administration Sessions: These sessions were designed to assess the

reinforcing effects of cocaine.

Session 1 (Sample Dose with Ascending Money Choices): Participants received a sample

dose of cocaine (40 mg, IV) and then had six opportunities to choose between another

dose of cocaine or an ascending amount of money.[2]

Session 2 (No Sample Dose with Descending Money Choices): Participants had six

opportunities to choose between a dose of cocaine (40 mg, IV) or a descending amount of
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money, without receiving an initial sample dose.[2]

Preclinical Self-Administration Protocol (General Overview): While a direct comparative

preclinical study protocol for enadoline versus butorphanol was not available, a general

methodology for assessing the effects of kappa agonists on cocaine self-administration in

animal models (e.g., rats or rhesus monkeys) is as follows:

Subjects: Animals are typically implanted with intravenous catheters.

Training: Animals are trained to press a lever to receive an infusion of cocaine. This is often

done on a fixed-ratio schedule of reinforcement.[8][9][10]

Pretreatment: Prior to the self-administration session, animals are administered the test

compound (e.g., enadoline, butorphanol) or a vehicle.

Testing: The number of cocaine infusions self-administered during the session is recorded. A

decrease in self-administration is interpreted as a reduction in the reinforcing effects of

cocaine.[8][11] Food-maintained responding is often used as a control to assess for general

behavioral disruption.[8]

Signaling Pathways and Mechanisms of Action
To understand the interaction between these compounds and cocaine, it is essential to

visualize their respective signaling pathways.

Kappa-Opioid Receptor Signaling
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Enadoline and the kappa component of butorphanol bind to the KOR, a G-protein coupled

receptor.[12][13][14][15][16] This binding initiates two primary intracellular signaling cascades:
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G-protein Pathway: Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase,

resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels. This

pathway is thought to be primarily responsible for the analgesic effects of KOR agonists.[12]

[16]

β-Arrestin Pathway: Recruitment of β-arrestin can lead to the activation of other signaling

molecules, such as mitogen-activated protein kinases (MAPKs), which may contribute to the

aversive and dysphoric effects associated with KOR activation.[12][14][15]

Cocaine's Mechanism of Action
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Cocaine's primary mechanism for producing its reinforcing effects is the blockade of the

dopamine transporter (DAT) in the presynaptic terminal.[17][18][19][20] This inhibition of

dopamine reuptake leads to an accumulation of dopamine in the synaptic cleft, resulting in
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enhanced stimulation of postsynaptic dopamine receptors and the subsequent feelings of

euphoria and reward.[17][18][19][20]

Experimental Workflow: Human Clinical Trial
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The workflow diagram illustrates the sequential phases of the human clinical trial, from

participant screening and admission to the randomized pretreatment and subsequent cocaine

testing sessions, culminating in data collection.

Conclusion
The available evidence from a key human clinical trial suggests that while the selective KOR

agonist enadoline may have a modest attenuating effect on the subjective "high" produced by

cocaine, neither enadoline nor the mixed MOR/KOR agonist butorphanol significantly reduces

cocaine self-administration in experienced users under the tested acute dosing conditions.[2]

Both agents were found to be safe when co-administered with cocaine.[2] These findings

highlight the complexity of translating preclinical observations to clinical outcomes and

underscore the need for further research to delineate the therapeutic potential of KOR-targeted

pharmacotherapies for cocaine use disorder. Future studies might explore different dosing

regimens, durations of treatment, or the effects of these compounds in different subpopulations

of cocaine users.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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